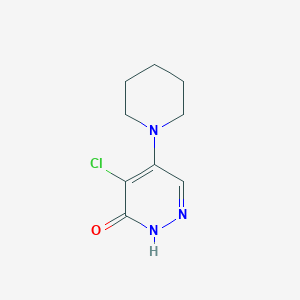

4-Chloro-5-(piperidin-1-yl)pyridazin-3(2h)-one

Description

4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro substituent at position 4 and a piperidin-1-yl group at position 3. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. This scaffold is pharmacologically significant due to its versatility in drug design, particularly in modulating receptor interactions and enzyme inhibition .

Its molecular formula is C₉H₁₁ClN₃O, with a molecular weight of 213.66 g/mol (calculated from ).

Properties

IUPAC Name |

5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-7(6-11-12-9(8)14)13-4-2-1-3-5-13/h6H,1-5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLKVIOQJNBUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=O)NN=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290001 | |

| Record name | NSC66075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944-87-6 | |

| Record name | NSC66075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC66075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) represents a direct approach to introducing the piperidin-1-yl group at position 5 of the pyridazinone ring. This method typically employs 4,5-dichloropyridazin-3(2H)-one as the starting material, leveraging the enhanced reactivity of the 5-chloro group due to electron-withdrawing effects from the adjacent carbonyl moiety.

Procedure :

-

Substrate Preparation : 4,5-Dichloropyridazin-3(2H)-one is synthesized via chlorination of pyridazinone precursors using phosphorus oxychloride (POCl₃) under reflux.

-

Amination : The 5-chloro substituent undergoes substitution with piperidine in a polar aprotic solvent (e.g., dimethylformamide, DMF) at elevated temperatures (80–100°C) in the presence of a base such as potassium carbonate (K₂CO₃).

Reaction Conditions :

-

Molar Ratio : Piperidine is used in excess (2–3 equivalents) to drive the reaction to completion.

-

Solvent : DMF or dimethyl sulfoxide (DMSO).

-

Time : 12–24 hours.

Mechanistic Insight :

The electron-deficient nature of position 5 facilitates attack by the piperidine nucleophile, forming a Meisenheimer intermediate that collapses to release chloride and yield the substituted product.

Palladium-Catalyzed Amination

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a regioselective pathway for introducing the piperidinyl group. This method is advantageous for substrates with less reactive leaving groups (e.g., bromine) at position 5.

Procedure :

-

Substrate Synthesis : 4-Chloro-5-bromopyridazin-3(2H)-one is prepared via bromination of 4-chloropyridazin-3(2H)-one using N-bromosuccinimide (NBS) in acetic acid.

-

Coupling Reaction : The brominated intermediate reacts with piperidine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in toluene at 100–110°C.

Reaction Conditions :

-

Catalyst System : Pd₂(dba)₃ (2 mol%), BINAP (4 mol%).

-

Solvent : Toluene.

-

Time : 8–12 hours.

Advantages :

-

High functional group tolerance.

-

Compatible with sterically hindered amines.

Multi-Step Synthesis via Intermediate Formation

A multi-step approach involving intermediate protection and deprotection steps ensures precise control over substituent placement. This method is exemplified in a patent describing the synthesis of analogous pyridazinone derivatives.

Procedure :

-

Protection of Piperidine : 4-Piperidone hydrochloride is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in aqueous acetone.

-

Reductive Amination : The Boc-protected piperidone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form 4-amino-1-Boc-piperidine.

-

Chlorination and Cyclization : The amino intermediate reacts with 4-chloropyridazine-3(2H)-one under acidic conditions, followed by Boc deprotection using trifluoroacetic acid (TFA), yielding the target compound.

Key Data :

Comparative Analysis of Synthetic Routes

The table below contrasts the three primary methods based on efficiency, scalability, and practicality:

| Method | Yield (%) | Reaction Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78 | 12–24 | High | Moderate |

| Palladium-Catalyzed | 70–85 | 8–12 | Moderate | High |

| Multi-Step Synthesis | 78 | 24–48 | Low | Low |

Insights :

-

Nucleophilic Substitution : Ideal for small-scale synthesis due to simplicity but limited by moderate yields.

-

Palladium-Catalyzed : Offers high yields and scalability but requires expensive catalysts.

-

Multi-Step Synthesis : Provides precise control but is less practical for industrial applications.

Optimization Strategies

Solvent and Temperature Effects

-

DMF vs. DMSO : DMSO enhances reaction rates due to higher polarity but complicates product isolation.

-

Temperature : Reactions above 100°C favor NAS but risk decomposition.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions could target the pyridazine ring, potentially leading to dihydropyridazine derivatives.

Substitution: The chlorine atom in the pyridazine ring can be substituted by various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHClNO

CAS Number : 944-87-6

The compound features a pyridazine ring substituted with a piperidine group and a chlorine atom, which contributes to its biological activity.

Medicinal Chemistry Applications

- Antimicrobial Activity :

-

Anticancer Potential :

- The compound has been investigated for its potential anticancer activities. A study demonstrated that certain pyridazine derivatives could inhibit tumor growth in vitro, suggesting that 4-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one may serve as a lead compound for developing new anticancer agents .

- Neuropharmacological Effects :

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits tumor cell proliferation | |

| Neuropharmacological | Modulates neurotransmitter activity |

Case Studies

-

Case Study on Antimicrobial Properties :

- A research team synthesized various derivatives of 4-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the piperidine group significantly enhanced antibacterial activity, with some derivatives showing MIC values lower than traditional antibiotics .

- Case Study on Anticancer Activity :

Mechanism of Action

The mechanism of action of 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Acting as agonists or antagonists at specific receptors.

Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table compares key structural and physicochemical properties of 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one with analogous compounds:

Notes:

- Piperidinyl vs. Morpholinyl Groups : Compounds like 4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one () replace piperidine with morpholine, introducing an oxygen atom that enhances polarity and hydrogen-bonding capacity.

- Aromatic vs. Aliphatic Substituents : The phenyl group in increases hydrophobicity, whereas bromopentyl chains () improve membrane permeability.

Physicochemical Properties

Crystallographic Insights

- Planarity and Conformation : The piperidinyl group in the target compound introduces torsional flexibility, whereas morpholinyl derivatives () exhibit twisted conformations (dihedral angles >87° between pyridazine and oxadiazole rings).

- Hydrogen Bonding : Compounds with hydroxymethyl-piperidinyl groups () form intramolecular H-bonds, stabilizing crystal packing.

Biological Activity

Overview

4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound with a pyridazine core and a piperidine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound for drug development targeting various biological pathways.

- Molecular Formula : C9H12ClN3O

- Molecular Weight : 213.6641 g/mol

- CAS Number : 944-87-6

The biological activity of 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one can be attributed to its interaction with specific biological targets, which may include:

- Enzyme Inhibition : The compound may inhibit or modulate the activity of certain enzymes.

- Receptor Interaction : It might act as an agonist or antagonist at various receptors, influencing signaling pathways within cells.

- Pathway Modulation : It can affect cellular signaling pathways, potentially altering cellular responses to stimuli.

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one, exhibit significant antimicrobial properties. In vitro studies have shown:

- Antibacterial Activity : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains, although specific data on MIC values for antifungal efficacy is less prevalent in current literature.

Structure-Activity Relationship (SAR)

The unique structure of 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one allows it to interact with biological targets effectively. Variations in the piperidine substituent can significantly influence its biological activity:

- Substituted Variants : Compounds with different substituents on the piperidine ring have been studied, revealing that both electron-donating and electron-withdrawing groups impact antibacterial potency positively .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive evaluation of various pyridazine derivatives, including 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one, highlighted its robust antibacterial properties compared to other derivatives .

- Mechanistic Insights : Molecular modeling studies suggest that the compound interacts uniquely with its targets, potentially explaining its selectivity and efficacy in modulating biological responses .

Comparison with Similar Compounds

The biological activity of 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one can be compared with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Chloro-5-(morpholin-4-yl)pyridazin | Morpholine Derivative | Moderate antibacterial activity |

| 4-Chloro-5-(pyrrolidin-1-yl)pyridazin | Pyrrolidine Derivative | Antifungal properties noted |

Q & A

Q. What are the common synthetic routes for 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Halogen displacement : Reacting 5-(piperidin-1-yl)pyridazin-3(2H)-one with chlorinating agents (e.g., POCl₃) under reflux conditions introduces the chloro group at position 3. Reaction time and temperature must be controlled to minimize side products .

- Piperidine incorporation : Piperidine can be introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .

Optimization : Use catalytic p-toluenesulfonic acid (p-TSA) to enhance reaction efficiency, as demonstrated in similar pyridazinone syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Essential for confirming the piperidine ring (δ 1.5–2.5 ppm for CH₂ groups) and pyridazinone core (δ 6.5–8.5 ppm for aromatic protons). Coupling constants help verify substitution patterns .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as shown for structurally analogous compounds (e.g., bond angles and torsion angles confirm piperidine orientation) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting chlorine isotopes .

Q. How can impurities or byproducts be identified during synthesis?

Methodological Answer:

- HPLC-MS : Monitors reaction progress and detects intermediates (e.g., dechlorinated or over-alkylated byproducts).

- TLC with iodine staining : Screens for unreacted starting materials (e.g., residual piperidine or chlorinated precursors) .

- Reference standards : Compare retention times and spectral data with known impurities, such as 4,5-dichloro derivatives .

Advanced Research Questions

Q. What computational strategies predict the drug-like properties of 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one?

Methodological Answer:

- ADMET prediction : Use tools like MOE or ACD/Labs Percepta to calculate logP (lipophilicity), polar surface area (PSA), and bioavailability. For example, the compound’s PSA (<75 Ų) suggests moderate membrane permeability .

- Docking studies : Simulate interactions with biological targets (e.g., kinases) using PyRx or AutoDock. Piperidine’s conformational flexibility may enhance binding to hydrophobic pockets .

Q. How can structural contradictions between crystallographic and spectroscopic data be resolved?

Methodological Answer:

- Multi-technique validation : Compare X-ray data (e.g., bond lengths in the pyridazinone ring) with DFT-optimized geometries. Discrepancies in piperidine ring puckering may arise from crystal packing effects .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational equilibria (e.g., chair-flip of the piperidine ring) .

Q. What reaction mechanisms explain unexpected regioselectivity in halogenation or alkylation?

Methodological Answer:

- Electrophilic aromatic substitution (EAS) : Electron-donating groups (e.g., piperidine) direct chlorination to position 4 via resonance stabilization. Steric hindrance from the piperidine ring may block position 6 .

- Radical pathways : Under UV light, radical intermediates may form, leading to non-regioselective chlorination. Add radical scavengers (e.g., BHT) to suppress side reactions .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the pyridazinone oxygen to enhance hydrophilicity .

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV) conditions. Monitor degradation via LC-MS (e.g., hydrolyzed piperidine ring or dechlorination) .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks. A <5% loss of potency indicates shelf-life suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.